molecular formula C10H7N3O B3055629 1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one CAS No. 65923-21-9

1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one

Cat. No. B3055629
CAS RN: 65923-21-9
M. Wt: 185.18 g/mol
InChI Key: XNFAEXRJJDIECW-UHFFFAOYSA-N
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Description

“1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one” is a chemical compound with the molecular formula C10H7N3O . It is related to other compounds such as “8-N-BOC-AMINO-1,5-DIHYDRO-[1,2]DIAZEPINO[4,5,6-CD]INDOL-6-ONE” and "1-methyl-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one" .


Molecular Structure Analysis

The InChI code for “1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one” is 1S/C10H7N3O/c14-10-7-2-1-3-8-9(7)6(4-11-8)5-12-13-10/h1-5,11H,(H,13,14) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The molecular weight of “1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one” is 185.19 . The compound should be stored at a temperature of 28°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Reinvestigation of Synthesis : A study reevaluated the synthesis of related compounds, showing previous errors and presenting corrected structures (Karrick & Peet, 1986).
  • Efficient Synthesis Methods : Research describes efficient routes to synthesize similar compounds, highlighting the importance of chemical transformations in creating derivatives (Dzedulionytė et al., 2022).

Biological Evaluation and Drug Design

  • Cyclin-Dependent Kinase Inhibitors : Compounds with structural similarities were synthesized and evaluated for their potential as protein kinase inhibitors, specifically targeting cyclin-dependent kinases (Putey et al., 2014).
  • PARP-1 Inhibitors : A series of related compounds demonstrated strong inhibitory activity against PARP-1 enzyme, suggesting potential therapeutic applications (Xie et al., 2015).

Structural and Mechanistic Studies

  • Crystal Structure Analysis : Studies on similar compounds provided insights into their crystal structures, which is crucial for understanding their interactions and potential pharmaceutical applications (Ryabova et al., 2005).
  • Mechanistic Insights and Synthesis : Investigations into the mechanisms of formation of related compounds can offer valuable insights into their chemical behavior, useful for drug development (Cliffe et al., 1991).

Future Directions

The future directions for research on “1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one” could include studying its synthesis, reactions, and potential applications. Given its complex structure, it could be of interest in the field of organic chemistry .

properties

IUPAC Name

3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c14-10-7-2-1-3-8-9(7)6(4-11-8)5-12-13-10/h1-5,11H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFAEXRJJDIECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC=C3C=NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70984409
Record name 4H-[1,2]Diazepino[4,5,6-cd]indol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70984409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one

CAS RN

65923-21-9
Record name 6H-Pyrrolo(4,3,2-ef)(2,3)benzodiazepin-6-one, 1,5-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065923219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-[1,2]Diazepino[4,5,6-cd]indol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70984409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one
Reactant of Route 2
1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one
Reactant of Route 3
1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one
Reactant of Route 4
1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one
Reactant of Route 5
1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one
Reactant of Route 6
1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one

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